molecular formula C10H13NO2 B8245579 7,7-Dimethyl-7,8-dihydro-1H-pyrano[4,3-B]pyridin-2(5H)-one

7,7-Dimethyl-7,8-dihydro-1H-pyrano[4,3-B]pyridin-2(5H)-one

Cat. No.: B8245579
M. Wt: 179.22 g/mol
InChI Key: NMSYWGKBGFPLHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7-Dimethyl-7,8-dihydro-1H-pyrano[4,3-B]pyridin-2(5H)-one is a heterocyclic compound that belongs to the pyranopyridine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-7,8-dihydro-1H-pyrano[4,3-B]pyridin-2(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]thieno[3,2-E]pyridine-2-carboxylate with concentrated hydrazine hydrate to yield the desired product . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-7,8-dihydro-1H-pyrano[4,3-B]pyridin-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

7,7-Dimethyl-7,8-dihydro-1H-pyrano[4,3-B]pyridin-2(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-7,8-dihydro-1H-pyrano[4,3-B]pyridin-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular pathways involved in inflammation and tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Dimethyl-7,8-dihydro-1H-pyrano[4,3-B]pyridin-2(5H)-one is unique due to its specific substitution pattern and the presence of a fused pyranopyridine ring system. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

7,7-dimethyl-5,8-dihydro-1H-pyrano[4,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2)5-8-7(6-13-10)3-4-9(12)11-8/h3-4H,5-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSYWGKBGFPLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)C=CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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